molecular formula C4H3LiN2O3 B8036593 Lithium 3-methyl-1,2,4-oxadiazole-5-carboxylate

Lithium 3-methyl-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B8036593
M. Wt: 134.0 g/mol
InChI Key: ADYTWFCQYFGKJZ-UHFFFAOYSA-M
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Description

Lithium 3-methyl-1,2,4-oxadiazole-5-carboxylate is an organolithium compound that features a 1,2,4-oxadiazole ring substituted with a methyl group and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 3-methyl-1,2,4-oxadiazole-5-carboxylate typically involves the following steps:

    Formation of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid: This can be achieved through the cyclization of appropriate precursors such as nitriles and hydrazides under acidic or basic conditions.

    Lithiation: The carboxylic acid is then converted to its lithium salt by reacting with a lithium base such as lithium hydroxide or lithium carbonate in an appropriate solvent like water or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes:

    Batch or continuous flow reactors: These are used to control reaction conditions precisely.

    Purification: Techniques such as crystallization, filtration, and drying are employed to obtain the pure lithium salt.

Chemical Reactions Analysis

Types of Reactions

Lithium 3-methyl-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The oxadiazole ring can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the oxadiazole ring.

    Coupling Reactions: It can engage in coupling reactions with other organic molecules to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Such as amines or alkoxides for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted oxadiazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

In chemistry, lithium 3-methyl-1,2,4-oxadiazole-5-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The oxadiazole ring is known for its bioactivity, and derivatives of this compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which lithium 3-methyl-1,2,4-oxadiazole-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate
  • Sodium 3-methyl-1,2,4-oxadiazole-5-carboxylate
  • 3-methyl-1,2,4-oxadiazole-5-carboxylic acid

Uniqueness

Lithium 3-methyl-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of the lithium ion, which can impart different reactivity and properties compared to its sodium or potassium counterparts. The lithium ion can influence the solubility, stability, and reactivity of the compound, making it suitable for specific applications where other salts may not be as effective.

Properties

IUPAC Name

lithium;3-methyl-1,2,4-oxadiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3.Li/c1-2-5-3(4(7)8)9-6-2;/h1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYTWFCQYFGKJZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NOC(=N1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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